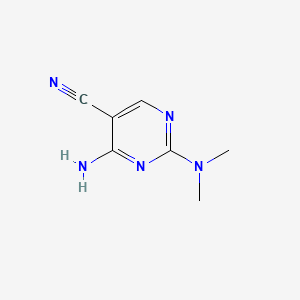

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile” is a chemical compound. It is used as a pharmaceutical intermediate . It is a slightly yellow to cream powder .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, it can be synthesized by reacting malononitrile, aldehydes, and β-nitroolefins .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H6N4S . The molecular weight of this compound is 166.21 .

Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it acts as a nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Physical And Chemical Properties Analysis

“this compound” is a slightly yellow to cream powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, a derivative, exhibited strong antimicrobial activity against bacterial strains and was found to induce bacterial cell membrane rupture and disintegration (Bhat & Begum, 2021).

Antitumoral Activity : Some derivatives, such as 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, demonstrated inhibitory effects on the growth of various human cancer cell lines, indicating potential antitumoral properties (Cocco, Congiu, Lilliu, & Onnis, 2006).

Anti-Proliferative Activity : 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were synthesized and tested for anti-proliferative activity on human breast cancer and human colon carcinoma cell lines, showing potential in reducing the viability of these cells (Atapour-Mashhad et al., 2016).

Antibacterial Activity : Pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile showed notable antibacterial activity, indicating their potential use as antibacterial agents (Rostamizadeh et al., 2013).

Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and target proteins, aiding in the design of more effective drugs (Bhat & Begum, 2021).

Safety and Hazards

This compound is considered hazardous. It has been assigned the following hazard statements: H331-H302-H312-H315-H319-H335. These indicate toxicity if inhaled, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Pyrimidines, including “4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile”, have a wide range of pharmacological applications. They are a central building block for a wide range of pharmacological applications . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .

Biochemical Pathways

By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation .

Result of Action

The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in various cancer cell lines . For instance, it has been found to upregulate the level of caspase-3, a key executor of apoptosis, by 6.5 fold in HepG-2 cells .

Biochemische Analyse

Biochemical Properties

4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that it interacts with enzymes such as tyrosine kinase and proteins like EGFR. The nature of these interactions involves the compound mimicking ATP, thereby inhibiting the function of the tyrosine kinase enzyme .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit moderate antiproliferative activity against various human tumor cell lines . It influences cell function by arresting the cell cycle at the G2/M phase and inducing significant apoptotic effects in certain cells . This suggests that it impacts cell signaling pathways and gene expression related to cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ATP mimicking tyrosine kinase inhibitor. It exerts its effects at the molecular level by binding to the EGFR, thereby inhibiting the function of the tyrosine kinase enzyme . This inhibition can lead to changes in gene expression related to cell cycle regulation and apoptosis .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as an ATP mimicking tyrosine kinase inhibitor, it may interact with enzymes or cofactors involved in ATP synthesis or utilization .

Eigenschaften

IUPAC Name |

4-amino-2-(dimethylamino)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-12(2)7-10-4-5(3-8)6(9)11-7/h4H,1-2H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQHKLDEVDEBQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696077 |

Source

|

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13593-31-2 |

Source

|

| Record name | 4-Amino-2-(dimethylamino)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)

![(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B597601.png)